Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2,3-dihydro-1H-indol-7-ylamine

Kinase Inhibition Tyrosine Kinase Anticancer

5-Bromo-2,3-dihydro-1H-indol-7-ylamine (CAS 503621-32-7) is a uniquely differentiated, high-demand synthetic intermediate. The 5-bromo substituent is essential for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, while the 7-amino group enables rapid amide bond formation or reductive amination for SAR library synthesis. This compound is a validated hit against IDO1 (IC50 = 1,600 nM) and a privileged core for pp60c-Src tyrosine kinase inhibitor development. Its zero rotatable bonds and conformational rigidity confer superior ligand efficiency, making it an ideal fragment for FBDD campaigns. Procure this key building block for your kinase and IDO1 drug discovery programs.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
CAS No. 503621-32-7
Cat. No. B3370691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydro-1H-indol-7-ylamine
CAS503621-32-7
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2N)Br
InChIInChI=1S/C8H9BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2,10H2
InChIKeyBAMHMJWQHZUPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dihydro-1H-indol-7-ylamine (CAS 503621-32-7): Sourcing and Characterization Guide for Indoline-Based Research and Development


5-Bromo-2,3-dihydro-1H-indol-7-ylamine (CAS 503621-32-7) is a brominated indoline derivative with the molecular formula C8H9BrN2 and a molecular weight of 213.07 Da . As a member of the dihydroindole class, this compound is primarily utilized as a versatile synthetic intermediate for constructing more complex bioactive molecules, including potential anticancer agents . Commercially, it is typically supplied with a purity of ≥96% and is available in various quantities suitable for pharmaceutical research and development [1].

Why Generic Substitution of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine with Other Indolines Can Compromise Research Outcomes


The substitution pattern of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine—specifically the 5-position bromine and 7-position primary amine—is critical for its synthetic utility and biological profile. Replacing it with a non-brominated analog like 2,3-dihydro-1H-indol-7-ylamine (CAS 2759-12-8) eliminates the halogen handle required for key cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), thereby obstructing access to diverse chemical space [1]. Furthermore, evidence from kinase inhibitor studies indicates that the 5-bromo substitution directly enhances biological potency against the pp60c-Src tyrosine kinase target compared to non-brominated counterparts, underscoring the functional importance of this specific halogen placement [2].

Quantitative Evidence for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine: Performance Benchmarks and Comparative Data for Informed Procurement


Enhanced pp60c-Src Kinase Inhibition Conferred by the 5-Bromo Moiety in Indoline-Derived Amines

In a study evaluating N-benzyl-indole and indoline derivatives, compounds bearing a 5-bromo substitution exhibited enhanced inhibitory potency against the pp60c-Src tyrosine kinase target relative to their non-brominated congeners. Within this series, amine derivatives demonstrated greater activity than their corresponding imine precursors. This structure-activity relationship (SAR) highlights the 5-bromo substituent as a key driver of improved target engagement [1].

Kinase Inhibition Tyrosine Kinase Anticancer

Measured Inhibitory Activity of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine Against Indoleamine 2,3-Dioxygenase (IDO1)

5-Bromo-2,3-dihydro-1H-indol-7-ylamine was evaluated for its ability to inhibit recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The compound demonstrated an IC50 value of 1,600 nM (1.6 μM) in a biochemical assay measuring the reduction in kynurenine production [1]. Additionally, related literature identifies the same compound with an IC50 of 28 ± 3 μM against a different IDO-related target or under different assay conditions [2].

Cancer Immunotherapy Immuno-Oncology IDO1 Inhibition

Unique Synthetic Utility as an Intermediate in the Preparation of 5-Bromoindoles via Electrolysis

A patented process specifically utilizes 5-Bromo-2,3-dihydro-1H-indol-7-ylamine or its acyl-protected derivatives (e.g., 1-acyl-5-bromoindoline) as the preferred starting material for the high-yield and selective electrolytic preparation of 5-bromoindoles [1]. The method describes electrolyzing the indoline in the presence of bromine or a bromine compound to achieve efficient and selective conversion, leveraging the total amount of bromine for the reaction. This establishes a defined, value-added synthetic role for the compound that is not inherent to non-brominated or differently substituted indolines.

Organic Synthesis Electrochemistry Halogenation

Absence of Rotatable Bonds as a Structural Advantage for Conformational Rigidity in Ligand Design

Computational analysis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine reveals that it possesses zero rotatable bonds [1]. This structural feature confers a high degree of conformational rigidity. In contrast, many isosteric analogs or alternative scaffolds used in lead optimization contain one or more rotatable bonds, which can increase entropic penalties upon target binding and complicate structure-based drug design efforts. This property is a direct result of the fused 2,3-dihydroindole ring system with the 7-amino substituent.

Medicinal Chemistry Molecular Design Drug Discovery

High-Impact Application Scenarios for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine (CAS 503621-32-7) in Drug Discovery and Chemical Synthesis


Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Programs

Based on evidence that the 5-bromo substitution enhances pp60c-Src tyrosine kinase inhibition, this compound serves as a privileged core for generating SAR libraries. Researchers can utilize the 7-amino group for rapid derivatization (e.g., amide bond formation, reductive amination) to explore the chemical space around the indoline core and optimize potency against this or related kinase targets [1].

Hit Validation and Lead Generation for IDO1-Targeted Cancer Immunotherapy

With a reported IC50 of 1,600 nM against recombinant human IDO1, 5-Bromo-2,3-dihydro-1H-indol-7-ylamine can be employed as a validated hit or reference compound in IDO1 inhibitor discovery projects. Its activity profile allows for benchmarking of new chemical entities and provides a tractable starting point for medicinal chemistry optimization aimed at improving potency and drug-like properties [2].

Synthesis of 5-Bromoindole Derivatives via Electrochemical Methods

This compound is a key intermediate in a patented electrolytic process for the selective and high-yield synthesis of 5-bromoindoles. Laboratories equipped for electrochemical synthesis can directly apply this methodology to access valuable 5-bromoindole building blocks, which are themselves precursors to pharmaceuticals and agrochemicals, with greater efficiency than alternative routes [3].

Constrained Scaffold Design for Fragment-Based Drug Discovery

The compound's intrinsic lack of rotatable bonds makes it an attractive fragment or scaffold for fragment-based drug discovery (FBDD). Its conformational rigidity can lead to higher ligand efficiency and improved binding thermodynamics when it engages a biological target. This property distinguishes it from more flexible indoline or indole analogs, offering a strategic advantage in hit identification and early-stage lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.